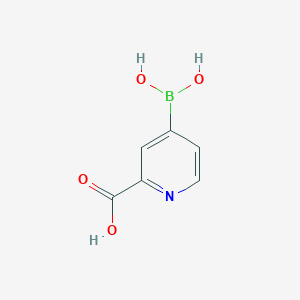

2-Carboxypyridine-4-boronic acid

Description

BenchChem offers high-quality 2-Carboxypyridine-4-boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Carboxypyridine-4-boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-boronopyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BNO4/c9-6(10)5-3-4(7(11)12)1-2-8-5/h1-3,11-12H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWKBLCPJNBCIIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=NC=C1)C(=O)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70634896 | |

| Record name | 4-Boronopyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70634896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072946-59-8 | |

| Record name | 4-Boronopyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70634896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Carboxypyridine-4-boronic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthesis and characterization of 2-Carboxypyridine-4-boronic acid, a key building block in medicinal chemistry and materials science. The methodologies detailed herein are presented with a focus on the underlying chemical principles, ensuring both reproducibility and a deeper understanding of the experimental choices.

Introduction: The Significance of 2-Carboxypyridine-4-boronic acid

2-Carboxypyridine-4-boronic acid, also known as 4-boronopicolinic acid, is a bifunctional reagent of significant interest in the development of novel therapeutics and functional materials.[1] Its structure incorporates a pyridine ring, a carboxylic acid, and a boronic acid moiety. This unique combination of functional groups allows for versatile chemical modifications, making it a valuable synthon for creating complex molecular architectures.

The pyridine nitrogen and the carboxylic acid can act as a bidentate chelating unit for metal ions, while the boronic acid group is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[2] This reaction enables the formation of carbon-carbon bonds, a fundamental transformation in the synthesis of biaryl and heteroaryl compounds, which are prevalent motifs in many drug candidates.

Strategic Synthesis of 2-Carboxypyridine-4-boronic acid

The synthesis of 2-Carboxypyridine-4-boronic acid can be approached through several strategic pathways. A common and effective method involves the halogen-metal exchange of a suitable halopicolinic acid derivative followed by borylation. This approach offers a reliable route to the target molecule, starting from commercially available precursors.

A plausible and efficient synthetic route commences with 4-bromopicolinic acid. The rationale behind this choice is the relatively high reactivity of the bromo-substituent towards lithiation, enabling a clean halogen-metal exchange.

Proposed Synthetic Pathway

The proposed synthesis involves a two-step process starting from 4-bromopicolinic acid, which can be synthesized from 2-methylpyridine through oxidation and subsequent bromination.

Caption: Proposed synthetic workflow for 2-Carboxypyridine-4-boronic acid.

Detailed Experimental Protocol

It is important to note that the following is a proposed protocol based on established chemical principles for analogous compounds. Researchers should perform their own optimization and safety assessments.

Step 1: Protection of the Carboxylic Acid (Esterification)

The carboxylic acid group in the starting material, 4-bromopicolinic acid, is acidic and would be deprotonated by the organolithium reagent used in the subsequent step. To prevent this side reaction, the carboxylic acid must be protected, typically as an ester.

-

Procedure:

-

Suspend 4-bromopicolinic acid (1.0 eq) in methanol (10 volumes).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.2 eq) dropwise while maintaining the temperature below 10 °C.

-

After the addition is complete, warm the reaction mixture to room temperature and then heat to reflux for 4 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the methyl 4-bromopicolinate.

-

Step 2: Halogen-Metal Exchange and Borylation

This is the key C-B bond-forming step. The bromo-group at the 4-position is selectively exchanged with lithium, and the resulting organolithium species is trapped with a borate ester.

-

Procedure:

-

Dissolve methyl 4-bromopicolinate (1.0 eq) in anhydrous tetrahydrofuran (THF) (20 volumes) in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise, maintaining the internal temperature below -70 °C.

-

Stir the resulting dark solution at -78 °C for 1 hour.

-

In a separate flask, dissolve triisopropyl borate (1.5 eq) in anhydrous THF.

-

Slowly add the solution of the lithiated picolinate to the triisopropyl borate solution at -78 °C.

-

After the addition, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Step 3: Deprotection and Hydrolysis

The final step involves the hydrolysis of the boronate ester and the methyl ester to yield the desired 2-Carboxypyridine-4-boronic acid.

-

Procedure:

-

Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M hydrochloric acid (HCl) until the pH is approximately 2.

-

Stir the mixture vigorously for 1-2 hours at room temperature.

-

Extract the aqueous layer with ethyl acetate to remove any organic impurities.

-

Concentrate the aqueous layer under reduced pressure to a smaller volume.

-

The product may precipitate upon cooling or further concentration. If not, adjust the pH to around 4-5 with a suitable base, which may induce precipitation.

-

Collect the solid product by filtration, wash with a small amount of cold water, and dry under vacuum.

-

Comprehensive Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized 2-Carboxypyridine-4-boronic acid. The following analytical techniques are recommended.

Spectroscopic Analysis

| Technique | Expected Observations |

| ¹H NMR | The proton NMR spectrum is expected to show distinct signals for the pyridine ring protons. Due to the substitution pattern, one would anticipate three aromatic signals. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift (>10 ppm). The boronic acid protons are often broad and may exchange with residual water in the solvent. |

| ¹³C NMR | The carbon NMR spectrum should reveal six distinct carbon signals. The carboxyl carbon will resonate at a characteristic downfield position (around 165-175 ppm). The carbon atom attached to the boron will also have a characteristic chemical shift. |

| Mass Spectrometry (MS) | Electrospray ionization mass spectrometry (ESI-MS) in either positive or negative ion mode should confirm the molecular weight of the compound (C₆H₆BNO₄, MW: 166.93 g/mol ).[1] In positive mode, the [M+H]⁺ ion would be observed at m/z 167.9. In negative mode, the [M-H]⁻ ion would be observed at m/z 165.9. |

| Infrared (IR) Spectroscopy | The IR spectrum will exhibit characteristic absorption bands. A very broad O-H stretch from the carboxylic acid is expected in the region of 2500-3300 cm⁻¹.[3][4] A strong C=O stretch for the carboxylic acid will be present around 1700-1730 cm⁻¹.[3][4] A broad O-H stretch from the boronic acid moiety is also expected around 3200-3500 cm⁻¹. The B-O stretching vibration should appear around 1350 cm⁻¹. |

Chromatographic and Physical Analysis

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product. A reversed-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with 0.1% trifluoroacetic acid) can be employed.

-

Melting Point: Determination of the melting point can serve as an indicator of purity.

Self-Validating Protocols and Trustworthiness

The integrity of this guide is built upon established and reliable chemical transformations. The proposed synthesis is designed to be self-validating at each stage:

-

TLC Monitoring: Throughout the synthesis, TLC is a crucial tool to monitor the progress of each reaction, confirming the consumption of starting materials and the formation of intermediates and the final product.

-

Spectroscopic Confirmation: The comprehensive spectroscopic characterization outlined above provides a robust method for confirming the structure and purity of the synthesized 2-Carboxypyridine-4-boronic acid. The expected spectral data are based on well-understood principles of NMR and IR spectroscopy for the functional groups present in the molecule.[3][4]

Applications in Drug Development and Beyond

The utility of 2-Carboxypyridine-4-boronic acid is most prominently demonstrated in its application in Suzuki-Miyaura cross-coupling reactions.[2] This palladium-catalyzed reaction allows for the efficient formation of C-C bonds between the boronic acid and various aryl or heteroaryl halides, providing access to a vast array of complex molecules with potential biological activity.

Caption: Suzuki-Miyaura coupling with 2-Carboxypyridine-4-boronic acid.

The presence of the carboxylic acid and pyridine nitrogen also allows for its use as a ligand in coordination chemistry, opening avenues for the development of novel metal-based catalysts and materials.

Conclusion

This technical guide provides a detailed and scientifically grounded framework for the synthesis and characterization of 2-Carboxypyridine-4-boronic acid. By understanding the rationale behind each experimental step and employing rigorous analytical techniques, researchers can confidently produce and validate this valuable chemical building block for their research and development endeavors.

References

- Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. 1995, 95 (7), 2457–2483.

- Pretsch, E.; Bühlmann, P.; Affolter, C. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer Science & Business Media, 2000.

- Silverstein, R. M.; Webster, F. X.; Kiemle, D. J.; Bryce, D. L. Spectrometric Identification of Organic Compounds. John Wiley & Sons, 2014.

-

Chemistry LibreTexts. 20.9: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

OpenStax. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]

Sources

- 1. preprints.org [preprints.org]

- 2. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron: One Step Greener - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Preparation of 4-(dihydroxyboryl)-2-pyridinecarboxylic acid

Abstract: 4-(dihydroxyboryl)-2-pyridinecarboxylic acid is a valuable bifunctional building block in modern organic synthesis, particularly within the fields of medicinal chemistry and materials science. Its unique structure, featuring a Suzuki-Miyaura-competent boronic acid at the C4 position and a versatile carboxylic acid at the C2 position, allows for sequential and site-selective derivatization. This guide provides a comprehensive overview of the principal synthetic strategies for its preparation, focusing on the underlying chemical principles, detailed experimental protocols, and critical process parameters. We delve into the prevalent halogen-metal exchange and palladium-catalyzed borylation methodologies, offering a comparative analysis to aid researchers in selecting the optimal route for their specific application.

Introduction: A Bifunctional Linchpin

4-(dihydroxyboryl)-2-pyridinecarboxylic acid, also known as 4-borono-2-pyridinecarboxylic acid, is a heterocyclic compound of significant interest to synthetic chemists. The boronic acid moiety is a cornerstone of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds with a wide array of (hetero)aryl halides and triflates. Simultaneously, the carboxylic acid group serves as a handle for a multitude of chemical transformations, including amide bond formation, esterification, and reduction. This dual functionality makes it an exemplary scaffold for constructing complex molecules with precisely controlled architectures.

Its application is particularly prominent in drug discovery, where the pyridine core is a common pharmacophore and the boronic acid can serve either as a reactive intermediate or, in some cases, as part of the final active pharmaceutical ingredient.

Synthetic Strategies: A Comparative Analysis

The preparation of pyridineboronic acids presents unique challenges due to the electron-deficient nature of the pyridine ring and the potential for complexation with organometallic reagents. Two primary strategies have proven most effective for the synthesis of 4-(dihydroxyboryl)-2-pyridinecarboxylic acid: Halogen-Metal Exchange followed by borylation, and Palladium-Catalyzed Miyaura Borylation.

| Method | Starting Material | Core Principle | Advantages | Disadvantages |

| Halogen-Metal Exchange | 4-Halo-2-pyridinecarboxylic acid (or ester) | Generation of a nucleophilic organometallic intermediate followed by quenching with a boron electrophile.[1] | Cost-effective, high-yielding for specific substrates, well-established. | Requires cryogenic temperatures (-78 °C), strictly anhydrous conditions, and strong organolithium bases which can have functional group compatibility issues. |

| Miyaura Borylation | 4-Halo-2-pyridinecarboxylic acid (or ester) | Palladium-catalyzed cross-coupling of the halide with a diboron reagent.[2][3] | Milder reaction conditions, excellent functional group tolerance, avoids strong bases.[3] | Higher cost associated with palladium catalysts and diboron reagents, potential for competing side reactions.[4] |

Strategy 1: Halogen-Metal Exchange & Borylation

This remains the most fundamental and widely used method for preparing aryl and heteroaryl boronic acids.[1] The core principle involves the transformation of an electrophilic carbon-halogen bond into a nucleophilic carbon-metal bond, which then reacts with an electrophilic borate ester.

2.1.1 Mechanistic Rationale & Causality

The reaction proceeds via a two-step sequence. First, a 4-halopyridine derivative is treated with a strong organolithium reagent, typically n-butyllithium (n-BuLi), at very low temperatures (-78 °C). This initiates a halogen-metal exchange, where the butyl group is exchanged for the halogen on the pyridine ring, forming a highly reactive 4-lithiopyridine intermediate.[1]

-

Critical Choice: Substrate Protection. The carboxylic acid proton is highly acidic and would be immediately deprotonated by n-BuLi, consuming the reagent and preventing the desired halogen-metal exchange. Therefore, the starting material must be a protected version, typically a methyl or ethyl ester of 4-bromo-2-pyridinecarboxylic acid. This ester group is stable to the reaction conditions and can be easily hydrolyzed in the final step.

-

Critical Choice: Temperature Control. The reaction is performed at -78 °C (dry ice/acetone bath) to control the high reactivity of the organolithium reagent and the stability of the 4-lithiopyridine intermediate, preventing side reactions such as addition to the pyridine ring or decomposition.[5]

In the second step, an electrophilic boron source, such as triisopropyl borate or trimethyl borate, is added. The nucleophilic carbon of the 4-lithiopyridine attacks the electron-deficient boron atom. Finally, an acidic workup hydrolyzes the resulting boronate ester to yield the desired 4-(dihydroxyboryl)-2-pyridinecarboxylic acid.

2.1.2 Detailed Experimental Protocol: Halogen-Metal Exchange

This protocol is adapted from established procedures for the synthesis of related pyridinylboronic acids.

Step 1: Preparation of Ethyl 4-bromo-2-pyridinecarboxylate (Starting material synthesis from commercially available 4-bromo-2-methylpyridine)[6]

-

To a stirred suspension of 4-bromo-2-methylpyridine (1.0 eq) in water, add potassium permanganate (KMnO₄, 2.5 eq) portion-wise, maintaining the temperature between 70-80 °C.

-

After the reaction is complete (indicated by the disappearance of the purple color), cool the mixture and filter off the manganese dioxide (MnO₂) byproduct.

-

Acidify the filtrate with concentrated HCl to a pH of ~3-4 to precipitate the 4-bromo-2-pyridinecarboxylic acid. Filter, wash with cold water, and dry.

-

Reflux the resulting acid in absolute ethanol with a catalytic amount of sulfuric acid for 12-16 hours.

-

Cool the reaction, neutralize with a saturated sodium bicarbonate solution, and extract the ester with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the ethyl ester.

Step 2: Borylation via Halogen-Metal Exchange

-

Set up a flame-dried, three-necked flask under a nitrogen or argon atmosphere.

-

Add ethyl 4-bromo-2-pyridinecarboxylate (1.0 eq) and anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq, typically 1.6 M or 2.5 M in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir for 30-60 minutes at this temperature.

-

In a separate flame-dried flask, dissolve triisopropyl borate (1.5 eq) in anhydrous THF and cool to -78 °C.

-

Transfer the lithiated pyridine solution to the triisopropyl borate solution via cannula while maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm slowly to room temperature overnight.

-

Quench the reaction by slowly adding 2 M hydrochloric acid (HCl) and stir vigorously for 1-2 hours. This step hydrolyzes both the boronate ester and the ethyl ester.

-

Adjust the pH of the aqueous phase to ~4-5 with a saturated sodium bicarbonate solution, which should precipitate the product.

-

Filter the resulting white solid, wash with cold water and a small amount of cold diethyl ether, and dry under vacuum.

Strategy 2: Palladium-Catalyzed Miyaura Borylation

The Miyaura borylation is a powerful alternative that avoids the use of cryogenic temperatures and highly reactive organolithium reagents, offering superior functional group tolerance.[4] The reaction couples a haloarene with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base.[2][7]

2.2.1 Mechanistic Rationale & Causality

The catalytic cycle, while complex, can be summarized in three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the pyridine substrate to form a Pd(II) complex.

-

Transmetalation: The base (typically potassium acetate, KOAc) activates the diboron reagent, facilitating the transfer of a boryl group to the palladium center and displacing the halide.[3][4] The choice of a weak base like KOAc is crucial to prevent subsequent Suzuki coupling of the product with the starting material.[3]

-

Reductive Elimination: The desired aryl boronate ester is eliminated from the palladium complex, regenerating the active Pd(0) catalyst, which re-enters the cycle.

2.2.2 Detailed Experimental Protocol: Miyaura Borylation

-

To a reaction vessel, add the starting material (e.g., methyl 4-bromo-2-pyridinecarboxylate, 1.0 eq), bis(pinacolato)diboron (B₂pin₂, 1.1-1.5 eq), and potassium acetate (KOAc, 3.0 eq).

-

Add a palladium catalyst, such as PdCl₂(dppf) (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)), typically at 3 mol%.

-

De-gas the vessel by evacuating and backfilling with an inert gas (nitrogen or argon) three times.

-

Add an anhydrous solvent, such as dioxane or DMSO.

-

Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring progress by TLC or LC-MS.

-

After the reaction is complete, cool to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product is the pinacol ester.

-

To obtain the boronic acid, the crude pinacol ester can be subjected to transesterification by stirring with a strong acid (e.g., HCl) in a suitable solvent, or by other methods such as treatment with sodium periodate. Subsequent pH adjustment and filtration will yield the final product.

Purification, Characterization, and Stability

3.1 Purification The primary impurity in boronic acid synthesis is the corresponding boroxine, a cyclic anhydride formed by the dehydration of three boronic acid molecules. While often present, boroxines are typically competent in Suzuki couplings. To obtain pure boronic acid, recrystallization from water or a water/solvent mixture is effective. The product's limited solubility in many organic solvents can also be exploited for purification.[8]

3.2 Spectroscopic Characterization Accurate characterization is essential to confirm the structure and purity.

| Technique | Expected Observations |

| ¹H NMR (DMSO-d₆) | - Pyridine ring protons will appear in the aromatic region (δ ~7.5-8.5 ppm).- A broad singlet for the B(OH)₂ protons will be present, which is exchangeable with D₂O.- A singlet for the carboxylic acid proton (δ >10 ppm), also exchangeable. |

| ¹³C NMR (DMSO-d₆) | - Signals for the six pyridine carbons, with the carbon attached to the boron (C4) being characteristically broad or of lower intensity due to quadrupolar relaxation from the boron nucleus. |

| ¹¹B NMR (DMSO-d₆) | - A broad singlet typically observed between δ 20-30 ppm, characteristic of a trigonal planar arylboronic acid. |

| HRMS (ESI+) | - Calculation for [M+H]⁺: C₆H₆BNO₄ + H⁺ = Expected m/z. |

3.3 Stability and Storage Pyridineboronic acids can be susceptible to protodeboronation, especially under harsh acidic or basic conditions. The compound should be stored in a cool, dry, and dark place, preferably refrigerated or frozen under an inert atmosphere to minimize degradation and boroxine formation.[8][9]

Safety and Handling

4-(dihydroxyboryl)-2-pyridinecarboxylic acid, like related pyridine carboxylic acids and boronic acids, should be handled with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[10][11] It may cause skin and serious eye irritation.[9] Operations should be conducted in a well-ventilated fume hood. Avoid creating dust.[8]

Conclusion

The synthesis of 4-(dihydroxyboryl)-2-pyridinecarboxylic acid is readily achievable through well-established organometallic methodologies. The choice between halogen-metal exchange and palladium-catalyzed borylation depends on factors such as cost, scale, and the presence of sensitive functional groups on the substrate. The halogen-metal exchange route is often preferred for its cost-effectiveness on a large scale, provided the necessary cryogenic conditions can be met. In contrast, the Miyaura borylation offers milder conditions and broader functional group compatibility, making it ideal for complex, small-scale syntheses in a research and development setting. Proper handling and storage are crucial to maintain the integrity of this versatile and powerful synthetic building block.

References

- Fisher Scientific. (2025). Pyridine-4-boronic acid Safety Data Sheet.

- Remelli, M., et al. (n.d.). 4-hydroxy-3,5-pyridinedicarboxylic acids: synthesis, complexation properties towards Fe(III), Al(III), Cu. SciSpace.

-

Wikipedia contributors. (2023). Miyaura borylation. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

Wikipedia contributors. (2023). Metal–halogen exchange. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

- Alfa Chemistry. (n.d.). Miyaura Borylation Reaction.

-

Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Miyaura borylation. Request PDF. Retrieved from [Link]

-

Tian, Q., et al. (2017). Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. MDPI. Retrieved from [Link]

-

Tian, Q., et al. (2017). Halogen-Metal Exchange on Bromoheterocyclics With Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. Molecules, 22(11), 1952. Retrieved from [Link]

- Fisher Scientific. (2025). Pyridine-2-boronic acid Safety Data Sheet.

-

ResearchGate. (2017). Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. Retrieved from [Link]

-

Al-dujaili, A. H., et al. (2023). Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. Molecules, 28(3), 1338. Retrieved from [Link]

-

Natural Products Magnetic Resonance Database. (n.d.). Showing NP-Card for 4-Pyridoxic acid (NP0000239). Retrieved from [Link]

- Google Patents. (n.d.). US5322948A - Process for preparing pyridinecarboxylic acid derivatives.

-

Madsen, C. S., et al. (2015). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of medicinal chemistry, 58(2), 861–875. Retrieved from [Link]

-

Ríos-Lombardía, N., et al. (2021). Doubly Decarboxylative Synthesis of 4-(Pyridylmethyl)chroman-2-ones and 2-(Pyridylmethyl)chroman-4-ones under Mild Reaction Conditions. Molecules, 26(15), 4652. Retrieved from [Link]

-

Al-dujaili, A. H., et al. (2022). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Molecules, 27(13), 4210. Retrieved from [Link]

Sources

- 1. Metal–halogen exchange - Wikipedia [en.wikipedia.org]

- 2. Miyaura borylation - Wikipedia [en.wikipedia.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Miyaura Borylation Reaction [organic-chemistry.org]

- 5. mdpi.com [mdpi.com]

- 6. guidechem.com [guidechem.com]

- 7. researchgate.net [researchgate.net]

- 8. fishersci.com [fishersci.com]

- 9. echemi.com [echemi.com]

- 10. fishersci.com [fishersci.com]

- 11. Pyridine-4-boronic acid - Safety Data Sheet [chemicalbook.com]

2-Carboxypyridine-4-boronic acid chemical properties and reactivity

An In-depth Technical Guide to 2-Carboxypyridine-4-boronic acid: Properties, Reactivity, and Applications

Introduction: A Bifunctional Linchpin in Modern Chemistry

2-Carboxypyridine-4-boronic acid (CAS No. 1072946-59-8) is a heterocyclic organoboron compound that has emerged as a highly versatile and valuable building block for researchers in synthetic chemistry, drug discovery, and materials science.[1] Its structure is unique, featuring a pyridine ring substituted with two key functional groups: a carboxylic acid at the 2-position and a boronic acid at the 4-position. This bifunctional arrangement allows for orthogonal chemical transformations, providing a strategic advantage in the synthesis of complex molecular architectures.

The boronic acid moiety serves as a cornerstone for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, enabling the formation of carbon-carbon bonds with exceptional reliability.[2][3] Simultaneously, the carboxylic acid group offers a reactive handle for traditional transformations such as amidation and esterification. The presence of the pyridine nitrogen introduces opportunities for coordination chemistry and modulates the electronic properties of the entire molecule. This guide provides a comprehensive overview of the chemical properties, core reactivity, and key applications of this powerful synthetic intermediate, grounded in established scientific principles and methodologies.

Physicochemical Properties: A Quantitative Overview

The utility of a chemical reagent is fundamentally governed by its physical and chemical properties. Understanding these characteristics is crucial for designing experiments, ensuring safe handling, and predicting reactivity.

Molecular Structure and Core Attributes

2-Carboxypyridine-4-boronic acid, also known as 4-Boronopicolinic acid, possesses the molecular formula C₆H₆BNO₄ and a molecular weight of approximately 166.9 g/mol .[1][4]

| Property | Value | Source(s) |

| CAS Number | 1072946-59-8 | [1] |

| Molecular Formula | C₆H₆BNO₄ | [1][4] |

| Molecular Weight | 166.9 g/mol | [1] |

| Synonyms | 4-(dihydroxyboryl)-2-pyridinecarboxylic acid, 4-Boronopicolinic acid | [4] |

| Typical Form | Solid / Crystals | [5][6] |

Acidity and Solution Behavior (pKa)

The molecule possesses three ionizable sites: the carboxylic acid proton, the two hydroxyl protons of the boronic acid (acting as a Lewis acid), and the pyridine ring nitrogen.

-

Carboxylic Acid Group : The carboxylic acid on the pyridine ring (picolinic acid) is a relatively strong organic acid. The parent 2-picolinic acid has a pKa of approximately 0.99-1.6, making it significantly more acidic than benzoic acid due to the influence of the adjacent nitrogen atom.[7][8]

-

Boronic Acid Group : Boronic acids are Lewis acids, accepting a hydroxide ion to form a tetrahedral boronate species.[9][10] Their Lewis acidity is expressed as a pKa, which for aryl boronic acids typically ranges from 4 to 10.[9] The presence of the electron-withdrawing carboxyl group and the pyridine ring is expected to lower the pKa of the boronic acid group, increasing its acidity compared to simple phenylboronic acid. For comparison, the pKa of pyridine-4-boronic acid is approximately 3.85.[11]

-

Pyridine Nitrogen : The pyridine nitrogen can be protonated, with the pKa of the conjugate acid of pyridine itself being around 5.2. The electron-withdrawing substituents on the ring in 2-carboxypyridine-4-boronic acid would decrease the basicity of the nitrogen, lowering this pKa value.

This complex acid-base chemistry is critical, as the pH of a reaction medium can dictate the ionization state of the molecule, influencing its solubility, stability, and reactivity in coupling reactions.

Stability and Handling

While 3- and 4-pyridinylboronic acids are generally stable, 2-pyridinylboronic acids are notoriously susceptible to protodeboronation—the cleavage of the C-B bond and its replacement with a C-H bond.[12] Although the boronic acid group in the title compound is at the 4-position, which confers greater stability, care should still be taken. Boronic acids are also prone to dehydration to form cyclic anhydrides (boroxines). It is recommended to store the compound in a cool, dry place away from moisture.

Core Reactivity and Synthetic Utility

The true power of 2-carboxypyridine-4-boronic acid lies in the distinct and predictable reactivity of its functional groups, which can be addressed selectively.

The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of this reagent is in the Suzuki-Miyaura cross-coupling, a Nobel Prize-winning reaction that forges a C(sp²)-C(sp²) bond between the pyridine ring and an aryl or vinyl halide/triflate.[3] This reaction is a cornerstone of modern pharmaceutical and materials synthesis due to its functional group tolerance, mild conditions, and the low toxicity of its boron-containing byproducts.[3][13]

The catalytic cycle, shown below, involves three key steps:

-

Oxidative Addition : The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex.

-

Transmetalation : The boronic acid must first be activated by a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic boronate species.[2] This boronate then transfers its pyridyl group to the palladium center, displacing the halide.

-

Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst.

Caption: Fig 1: The Suzuki-Miyaura Catalytic Cycle.

Amide Bond Formation and Esterification

The carboxylic acid at the 2-position provides a secondary site for elaboration. It can be readily converted into amides or esters using standard coupling reagents (e.g., HATU, EDC) or via activation as an acid chloride. This allows for the introduction of diverse side chains or the linkage of the molecule to peptides, polymers, or solid supports.

Coordination and Supramolecular Chemistry

The combination of the pyridine nitrogen and the adjacent carboxylate group forms a powerful bidentate chelating motif. This functionality can be used to coordinate with metal ions, making it a valuable ligand for creating metal-organic frameworks (MOFs) or other supramolecular assemblies.[14]

Caption: Fig 2: Functional Group Reactivity.

Synthesis of 2-Carboxypyridine-4-boronic acid

The synthesis of pyridinylboronic acids typically relies on two main strategies: the borylation of a pre-functionalized pyridine halide or palladium-catalyzed C-H borylation. A common and cost-effective method involves a halogen-metal exchange followed by quenching with a boron electrophile.[14]

A representative workflow starts with a suitable 4-halopicolinic acid derivative. The halide (typically bromine or iodine) is subjected to a halogen-metal exchange using a strong base like n-butyllithium (n-BuLi) at low temperatures (-78 °C). The resulting lithiated pyridine is then treated with a trialkyl borate, such as trimethyl or triisopropyl borate, to form the boronate ester. Finally, acidic workup hydrolyzes the ester to yield the desired boronic acid.

Caption: Fig 3: Representative Synthesis Workflow.

Applications in Research and Development

The unique structural features of 2-carboxypyridine-4-boronic acid make it an invaluable tool in several areas of chemical science.

Medicinal Chemistry and Drug Discovery

Boronic acids are integral to modern drug discovery, with several FDA-approved drugs, such as Bortezomib (Velcade), containing this functional group.[15][16] 2-Carboxypyridine-4-boronic acid serves as a versatile scaffold for constructing libraries of complex molecules for high-throughput screening.[13] The pyridine core is a common motif in pharmaceuticals, and the ability to functionalize the molecule at two different points allows for the systematic exploration of a drug candidate's structure-activity relationship (SAR). The formation of biaryl structures via Suzuki coupling is particularly crucial for designing molecules that can interact with specific biological targets like enzyme active sites.[13][17]

Materials Science

As a bifunctional linker, this molecule can be used in the synthesis of advanced materials. Its ability to form both covalent bonds (via Suzuki coupling and amidation) and coordinate bonds makes it an excellent candidate for building porous crystalline structures like MOFs and covalent organic frameworks (COFs). These materials have applications in gas storage, catalysis, and chemical sensing.

Experimental Protocol: Suzuki-Miyaura Coupling

This section provides a detailed, self-validating methodology for a typical cross-coupling reaction.

Objective: To synthesize 2-(4'-methoxyphenyl)pyridine-4-carboxylic acid from 2-carboxypyridine-4-boronic acid and 4-bromoanisole.

Materials:

-

2-Carboxypyridine-4-boronic acid (1.0 equiv)

-

4-Bromoanisole (1.1 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

-

Triphenylphosphine (PPh₃, 8 mol%)

-

Potassium carbonate (K₂CO₃, 3.0 equiv)

-

Solvent: 1,4-Dioxane / Water (4:1 v/v)

-

Nitrogen gas supply

-

Standard laboratory glassware

Procedure:

-

Reaction Setup : To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-carboxypyridine-4-boronic acid, 4-bromoanisole, Pd(OAc)₂, PPh₃, and K₂CO₃.

-

Inert Atmosphere : Evacuate the flask and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere. Causality: The Pd(0) active catalyst is sensitive to oxygen and can be deactivated through oxidation. An inert atmosphere is critical for catalytic efficiency.

-

Solvent Addition : Add the degassed 4:1 dioxane/water solvent mixture via syringe. Causality: The use of a mixed aqueous-organic solvent system is common. Water aids in dissolving the inorganic base and facilitates the formation of the active boronate species. Dioxane solubilizes the organic reagents.

-

Reaction Execution : Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 4-12 hours).

-

Workup :

-

Cool the reaction to room temperature.

-

Dilute the mixture with water and transfer to a separatory funnel.

-

Acidify the aqueous layer with 1M HCl to pH ~3-4. This protonates the product's carboxylic acid, reducing its water solubility.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

-

Purification and Validation :

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

-

Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

-

Conclusion

2-Carboxypyridine-4-boronic acid is more than just another reagent; it is a sophisticated molecular tool that embodies the principles of modern synthetic strategy. Its orthogonal functional groups—the robust boronic acid for cross-coupling and the versatile carboxylic acid for derivatization—provide chemists with a reliable and flexible platform for molecular construction. From the development of novel pharmaceuticals to the engineering of advanced materials, the applications of this compound are extensive and continue to expand. A thorough understanding of its properties and reactivity is essential for any researcher aiming to leverage its full synthetic potential.

References

-

Pinto, M., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(18), 5645. [Link]

-

ResearchGate. pKa values for boronic acids 1-7. [Link]

-

MDPI. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(19), 6543. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Wikipedia. Suzuki reaction. [Link]

-

Wikipedia. Boronic acid. [Link]

-

Ortiz, A., et al. (2022). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Beilstein Journal of Organic Chemistry, 18, 1266-1274. [Link]

-

PubChem. Picolinic acid | C6H5NO2 | CID 1018. [Link]

-

Gołdyń, M., et al. (2022). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm, 24(1), 107-120. [Link]

-

ResearchGate. Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. [Link]

-

ResearchGate. Boronic Acid Compounds as Potential Pharmaceutical Agents | Request PDF. [Link]

- Google Patents. CN101602715A - The synthetic method of 2-pyridine carboxylic acid.

-

PubChem. pyridine-4-carboxylic acid | C12H10N2O4 | CID 409437. [Link]

-

Drug Discovery & Development. Novel Synthesis Technique Produces Boronic Acid-Based Drugs. [Link]

-

O'Duill, M., et al. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Chemistry – A European Journal, 26(42), 9034-9051. [Link]

-

PubMed. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. [Link]

- Google Patents.

-

Arkivoc. Recent progress in the synthesis of pyridinylboronic acids and esters. [Link]

-

Royal Society of Chemistry. Tautomeric equilibria and binding selectivity of pyridineboronic acids. [Link]

-

ANSTO. The synthesis of 4-14C-pyridine-2,6-dicarboxylic acid. [Link]

-

Meghrazi Ahadi, E., et al. (2020). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Journal of Reports in Pharmaceutical Sciences, 9(2), 241-252. [Link]

-

PubChem. (2-Ethylpyridin-4-yl)boronic acid | C7H10BNO2 | CID 23546914. [Link]

-

Williams, R. pKa Data Compiled by R. Williams. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 4. echemi.com [echemi.com]

- 5. 2-(methylcarboxy)pyridine-5-boronic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. 2-Picolinic acid Pyridine-2-carboxylic acid [sigmaaldrich.com]

- 7. Picolinic acid | C6H5NO2 | CID 1018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Boronic acid - Wikipedia [en.wikipedia.org]

- 11. rsc.org [rsc.org]

- 12. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. nbinno.com [nbinno.com]

- 14. Pyridine-4-boronic acid | 1692-15-5 [chemicalbook.com]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Structural Significance of 4-Boronopicolinic Acid

An In-depth Technical Guide to the Crystal Structure of 2-Carboxypyridine-4-boronic acid

In the landscape of medicinal chemistry and materials science, bifunctional molecules serve as critical linkers and pharmacophores. 2-Carboxypyridine-4-boronic acid, also known as 4-Boronopicolinic acid[1], is a compound of significant interest due to its unique arrangement of functional groups: a pyridine ring, a carboxylic acid, and a boronic acid. This trifecta of functionalities imparts a rich chemical character, suggesting its potential in the design of covalent inhibitors, self-assembling materials, and complex molecular scaffolds.

The precise three-dimensional arrangement of atoms in the solid state—the crystal structure—governs the compound's physical and chemical properties. It dictates intermolecular interactions, solubility, stability, and how the molecule presents itself to biological targets or other components in a material. Understanding this structure is not merely an academic exercise; it is a prerequisite for rational drug design and materials engineering.

This guide provides a comprehensive overview of the anticipated structural features of 2-Carboxypyridine-4-boronic acid and presents a robust, field-proven methodology for its definitive structural elucidation via single-crystal X-ray diffraction. While a published crystal structure is not yet available in open crystallographic databases, we will proceed from first principles, leveraging established knowledge of its constituent moieties to predict its solid-state behavior and outline the pathway to its experimental determination.

Molecular Properties at a Glance

A summary of the fundamental properties of 2-Carboxypyridine-4-boronic acid provides the necessary context for its structural analysis.

| Property | Value | Source |

| Chemical Formula | C₆H₆BNO₄ | [1][2] |

| Molecular Weight | 166.93 g/mol | [1] |

| CAS Number | 1072946-59-8 | [1][2] |

| Synonyms | 4-Boronopicolinic acid, 4-(dihydroxyboryl)-2-pyridinecarboxylic acid | [1][2] |

Part 1: Predictive Analysis of Intermolecular Interactions

The crystal packing of 2-Carboxypyridine-4-boronic acid will be dominated by a network of strong hydrogen bonds. The molecule contains multiple hydrogen bond donors (the -OH groups of both the carboxylic and boronic acids) and acceptors (the carbonyl oxygen, the boronic acid oxygens, and the pyridine nitrogen). Based on extensive studies of similar functional groups, we can predict the primary hydrogen bonding motifs that will define the crystal lattice.

Causality Behind Predicted Interactions:

-

Carboxylic Acid Dimer: Carboxylic acids have a very strong tendency to form centrosymmetric dimers in the solid state, utilizing two robust O-H···O hydrogen bonds to create a stable eight-membered ring.[3][4] This is often the most energetically favorable interaction for this functional group.

-

Boronic Acid Supramolecular Motifs: Boronic acids are also powerful structure-directing groups. They can form homodimers through O-H···O hydrogen bonds or assemble into extended chains (catemers).[5] The adaptability of boronic acids makes them efficient partners in hydrogen bonding networks.[5]

-

Pyridine Nitrogen as an Acceptor: The lone pair on the pyridine nitrogen atom is a competent hydrogen bond acceptor, capable of interacting with the acidic protons from either the carboxylic or boronic acid groups of a neighboring molecule.

-

Potential for Zwitterionic Forms: In the presence of a co-former or under certain pH conditions during crystallization, proton transfer from the carboxylic acid to the pyridine nitrogen can occur, resulting in a zwitterionic structure.[6] This would fundamentally alter the hydrogen bonding landscape, creating strong N⁺-H···O⁻ interactions.

These competing and cooperating interactions will ultimately determine the final, lowest-energy crystal packing arrangement. A diagram illustrating these potential interactions is provided below.

Caption: Predicted hydrogen bonding motifs for 2-Carboxypyridine-4-boronic acid.

Part 2: Experimental Workflow for Structural Elucidation

Achieving a high-quality crystal structure is a systematic process. The following protocol is a self-validating workflow designed to take the compound from powder form to a fully refined crystallographic model.

Step 1: Synthesis and Purification

The synthesis of pyridinylboronic acids is well-established. A common and cost-effective method is the halogen-metal exchange of a corresponding halopyridine followed by borylation with a trialkyl borate. For this specific molecule, starting from 2-carboxy-4-bromopyridine would be a logical precursor.

Protocol Justification: It is critical to start with material of the highest possible purity (>98%). Impurities can inhibit crystallization or become incorporated into the crystal lattice, leading to disorder and a poor-quality diffraction pattern. Recrystallization or column chromatography is mandatory post-synthesis.

Step 2: Single Crystal Growth

This is the most crucial and often most challenging step. The goal is to encourage the slow formation of a single, well-ordered crystal, free of defects.

Detailed Protocol:

-

Solvent Screening: Begin by testing the solubility of the compound in a range of solvents (e.g., water, methanol, ethanol, acetonitrile, ethyl acetate, THF). The ideal solvent is one in which the compound is sparingly soluble at room temperature and moderately soluble when heated.

-

Primary Crystallization Technique (Slow Evaporation):

-

Prepare a nearly saturated solution of the compound in a chosen solvent (or solvent mixture) in a clean vial.

-

Loosely cap the vial or cover it with parafilm perforated with a few pinholes.

-

Place the vial in a vibration-free environment (e.g., a desiccator) and allow the solvent to evaporate slowly over several days to weeks.

-

-

Alternative Technique (Vapor Diffusion):

-

If slow evaporation fails, dissolve the compound in a small amount of a "good" solvent (one in which it is highly soluble).

-

Place this vial, uncapped, inside a larger, sealed jar containing a "poor" solvent (one in which the compound is insoluble, but which is miscible with the good solvent).

-

The poor solvent will slowly diffuse into the good solvent, reducing the compound's solubility and promoting gradual crystallization.

-

Trustworthiness Check: The quality of the resulting crystals (clarity, defined edges, size > 0.1 mm) is the primary validation metric for this stage.

Step 3: Single-Crystal X-ray Diffraction (SC-XRD)

This is the definitive analytical technique for determining molecular structure.

Detailed Protocol:

-

Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection:

-

The mounted crystal is placed in the X-ray diffractometer and cooled under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations and improve data quality.[7]

-

The instrument, using monochromatic X-ray radiation (e.g., Mo Kα, λ=0.71073 Å), rotates the crystal through a series of orientations.[7]

-

A detector records the diffraction pattern—the positions and intensities of thousands of reflected X-ray beams.

-

-

Data Processing: The raw diffraction data is processed to determine the unit cell dimensions, crystal system, and space group, and to integrate the intensities of each reflection.

Step 4: Structure Solution and Refinement

This computational step transforms the processed data into a 3D molecular model.

-

Structure Solution: Using software packages, the "phase problem" is solved to generate an initial electron density map, which reveals the positions of the atoms.

-

Structure Refinement: A model of the molecule is fitted to the electron density map. The atomic positions and thermal displacement parameters are adjusted (refined) to achieve the best possible agreement between the calculated diffraction pattern from the model and the experimentally observed data. The quality of the final model is assessed by metrics like the R-factor.

The entire experimental process is visualized in the workflow diagram below.

Caption: Experimental workflow for the structural elucidation of a small molecule.

Part 3: Anticipated Crystallographic Data and Interpretation

Upon successful completion of the experimental workflow, a standard set of crystallographic data will be generated. The following table represents a template for reporting these results. The values are placeholders and serve only as an example of the expected output.

| Parameter | Anticipated Value (Example) | Significance |

| Crystal System | Monoclinic or Orthorhombic | Describes the basic symmetry of the unit cell. |

| Space Group | P2₁/c or P-1 | Defines the specific symmetry operations within the unit cell. |

| a, b, c (Å) | 10-20 Å | The dimensions of the unit cell along its axes. |

| α, β, γ (°) | 90, >90, 90 (for Monoclinic) | The angles between the unit cell axes. |

| Volume (ų) | 1000-2000 | The volume of the unit cell. |

| Z | 4 or 8 | The number of molecules in the unit cell. |

| Temperature (K) | 100(2) K | The temperature at which data was collected. |

| R1 [I>2σ(I)] | < 0.05 | A key indicator of the quality of the final refined model. |

| wR2 (all data) | < 0.15 | A weighted R-factor that includes all diffraction data. |

Interpretation of the Final Structure:

The refined structure will provide definitive answers to the questions raised in the predictive analysis.

-

Confirmation of Bonding: It will confirm the covalent bond lengths and angles, revealing any strain or unusual geometry.

-

Tautomeric/Ionic State: It will unambiguously show whether the molecule exists in its neutral form or as a zwitterion.

-

Hydrogen Bonding Network: The precise geometry (distances and angles) of all intermolecular hydrogen bonds will be determined, revealing which of the predicted motifs (e.g., carboxylic dimer, boronic catemer) is present in the solid state. This network is the primary determinant of the crystal's stability and physical properties.

-

π-π Stacking: The analysis will also reveal any π-π stacking interactions between the pyridine rings of adjacent molecules, which can further stabilize the crystal lattice.

Conclusion

While the crystal structure of 2-Carboxypyridine-4-boronic acid remains to be experimentally determined, a thorough analysis of its functional groups allows for robust predictions of its solid-state behavior. The dominance of strong hydrogen bond donors and acceptors suggests a highly ordered and stable crystal lattice directed by specific supramolecular synthons. This guide provides both the theoretical framework for understanding this molecule's structural chemistry and a detailed, practical workflow for its elucidation. The successful execution of this protocol will yield invaluable data, paving the way for the rational application of this promising compound in drug discovery and materials science.

References

-

Al-Zoubi, R. M. (2013). Recent progress in the synthesis of pyridinylboronic acids and esters. Arkivoc, 2013(i), 135-153. [Link]

-

Gołdyn, M., et al. (2022). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm, 24, 7821-7832. [Link]

-

Wikipedia. (n.d.). Picolinic acid. Retrieved from [Link]

-

Kara Subasat, H., & Güngör, E. (2022). Synthesis and crystal structure of new [Pyridine-4-boronic acid methyl ester and Nickel(II) dithiooxalate] compound. Balıkesir University Journal of Science Institute, 24(2), 750-756. [Link]

-

Ajami, D., Dube, H., & Rebek, J. Jr. (2011). Boronic acid hydrogen bonding in encapsulation complexes. Journal of the American Chemical Society, 133(25), 9689-91. [Link]

-

The Royal Society of Chemistry. (n.d.). X-ray diffraction. Supplementary information. [Link]

-

meriSTEM. (2020, October 20). Carboxylic acids: H bonds, BP, solubility. YouTube. [Link]

-

Zhang, R., et al. (2016). Hydrogen bonding in cyclic complexes of carboxylic acid–sulfuric acid and their atmospheric implications. RSC Advances, 6, 85376-85385. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 2-Carboxypyridine-4-boronic acid | 1072946-59-8 [sigmaaldrich.cn]

- 3. youtube.com [youtube.com]

- 4. Hydrogen bonding in cyclic complexes of carboxylic acid–sulfuric acid and their atmospheric implications - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Boronic acid hydrogen bonding in encapsulation complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 7. rsc.org [rsc.org]

Introduction: A Molecule of Dual Functionality

An In-depth Technical Guide to the Physical Properties of 4-Boronopicolinic Acid

This guide provides a comprehensive overview of the core physical properties of 4-Boronopicolinic acid, a bifunctional molecule of significant interest in chemical synthesis, drug discovery, and materials science. Designed for researchers and development professionals, this document synthesizes established data with field-proven methodologies for empirical characterization, ensuring a robust understanding of this compound's behavior.

4-Boronopicolinic acid (also known as 2-Carboxypyridine-4-boronic acid) is a heterocyclic compound featuring both a carboxylic acid and a boronic acid moiety on a pyridine ring.[1] This unique arrangement imparts a versatile chemical character, enabling its use as a building block in Suzuki-Miyaura cross-coupling reactions, a ligand in coordination chemistry, and a functional motif in the design of chemical sensors and biologically active molecules.[2][3][4] A thorough understanding of its physical properties is paramount for its effective application, from predicting its behavior in reaction media to designing appropriate formulation and analytical strategies.

Core Physicochemical Data

The fundamental physical and chemical identifiers for 4-Boronopicolinic acid are summarized below. While some properties like molecular weight are absolute, others such as solubility and acidity are environmentally dependent and require empirical determination, for which detailed protocols are provided in subsequent sections.

| Property | Value | Source(s) |

| CAS Number | 1072946-59-8 | [1] |

| Molecular Formula | C₆H₆BNO₄ | [1] |

| Molecular Weight | 166.93 g/mol | |

| Appearance | White to off-white solid | |

| Melting Point | >300 °C | |

| Solubility | See Section 4 for detailed analysis and protocol | |

| pKa Values | See Section 5 for detailed analysis and protocol | |

| Storage Conditions | Inert atmosphere, 2-8°C |

Molecular Structure and Conformation

The structural arrangement of 4-Boronopicolinic acid is the primary determinant of its physical and chemical properties. The molecule consists of a pyridine ring substituted at the 2-position with a carboxylic acid group and at the 4-position with a boronic acid group.

Caption: Chemical structure of 4-Boronopicolinic acid.

The high melting point (>300 °C) is indicative of a stable, crystalline solid-state structure, likely stabilized by intermolecular hydrogen bonding between the carboxylic acid and boronic acid groups, as well as potential π-stacking interactions of the pyridine rings.

Solubility Profile: Theory and Measurement

Predicting the solubility of 4-Boronopicolinic acid requires considering its amphiphilic nature. The picolinic acid portion imparts polarity and hydrogen bonding capability, suggesting solubility in polar solvents like water and alcohols.[5] Conversely, arylboronic acids are known for their generally low aqueous solubility.[6][7] This is often due to the formation of cyclic, trimeric anhydrides known as boroxines, which are significantly less polar than the monomeric acid.[7]

Causality and Experimental Considerations

The equilibrium between the monomeric boronic acid and its boroxine form is a critical factor governing solubility. In aqueous or protic solvents, this equilibrium tends to favor the more soluble monomer. In less polar organic solvents, the boroxine may be more prevalent. Phenylboronic acid, for instance, exhibits high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons like methylcyclohexane.[8] The solubility of 4-Boronopicolinic acid is expected to follow similar trends, modified by the presence of the highly polar carboxylic acid group.

Experimental Protocol: Dynamic Solubility Determination

A robust method for determining the solubility of a compound across a range of temperatures is the dynamic or synthetic method.[8][9] This technique avoids the need for sample withdrawal and analysis, relying instead on visual or instrumental observation of phase transition.

Caption: Workflow for dynamic solubility measurement.

Step-by-Step Methodology:

-

Preparation: Accurately weigh a known mass of 4-Boronopicolinic acid and the chosen solvent into a sealed, stirred glass vial. The composition is known precisely.

-

Equilibration: Place the vial in a programmable heating block equipped with magnetic stirring. The initial mixture will be a turbid slurry.

-

Heating and Observation: Heat the sample at a very slow, controlled rate (e.g., 0.3 K/h) to maintain thermal equilibrium.[9]

-

Endpoint Detection: Continuously monitor the turbidity. The temperature at which the last solid particle dissolves and the solution becomes perfectly clear is the equilibrium solubility temperature for that specific composition. This can be observed visually or, more accurately, with a light-scattering probe.

-

Data Compilation: Repeat this process for several different solute-solvent compositions to construct a solubility curve (solubility vs. temperature).

Acidity and pH-Dependent Ionization

4-Boronopicolinic acid is a polyprotic acid with three distinct ionizable centers: the carboxylic acid group, the pyridine nitrogen, and the boronic acid group. The respective pKa values dictate the molecule's net charge and, consequently, its solubility, reactivity, and biological interactions at a given pH.

-

Carboxylic Acid (pKa₁): Expected to be the most acidic group, with a pKa value analogous to picolinic acid itself (pKa ≈ 1-2 for the carboxyl proton, and ≈ 5.2 for the pyridinium proton).

-

Pyridine Nitrogen (pKa₂): The pyridine nitrogen acts as a base. Its conjugate acid (the pyridinium ion) will have a pKa value influenced by the electron-withdrawing effects of the other substituents.

-

Boronic Acid (pKa₃): Boronic acids are Lewis acids, not Brønsted acids. They accept a hydroxide ion to form a tetrahedral boronate species. The pKa for this equilibrium is typically around 9 for arylboronic acids.[2][7]

The ionization equilibria can be visualized as follows:

Caption: pH-dependent ionization states of 4-Boronopicolinic acid.

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is the gold-standard method for determining pKa values.[7] It involves monitoring the pH of a solution as a titrant of known concentration is added.

Step-by-Step Methodology:

-

Solution Preparation: Prepare a solution of 4-Boronopicolinic acid of known concentration (e.g., 0.01 M) in CO₂-free deionized water. If solubility is low, a water-cosolvent mixture (e.g., water:methanol) can be used, though this will yield an apparent pKa (pKa').[6]

-

Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Use a calibrated pH electrode and a precision burette to add the titrant.

-

Acidification: Initially, acidify the solution with a strong acid (e.g., HCl) to a low pH (e.g., pH 2) to ensure all functional groups are fully protonated.

-

Titration: Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), recording the pH after each incremental addition of titrant.

-

Data Analysis:

-

Plot the pH versus the volume of NaOH added. The resulting curve will show inflection points corresponding to the equivalence points for each acidic proton.

-

The pKa values can be determined from the half-equivalence points (the pH at which half of the acid has been neutralized).

-

For overlapping pKa values, derivative plots (dpH/dV vs. V) can help to accurately locate the equivalence points. Specialized software can also be used to fit the titration data to the Henderson-Hasselbalch equation for polyprotic systems.

-

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the identity and purity of 4-Boronopicolinic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the molecular structure.

-

¹H NMR: The proton NMR spectrum will show distinct signals for the three aromatic protons on the pyridine ring, with chemical shifts and coupling constants characteristic of their positions relative to the nitrogen and the two functional groups. The acidic protons of the -COOH and -B(OH)₂ groups are often broad and may exchange with solvent, making them difficult to observe, especially in protic solvents like D₂O or CD₃OD.[10]

-

¹³C NMR: The carbon spectrum will show six distinct signals for the six carbon atoms in the molecule.

-

¹¹B NMR: As a quadrupolar nucleus, ¹¹B gives broader signals but is highly informative.[11] The chemical shift is sensitive to the coordination state of the boron atom. Tricoordinate boronic acids (sp² hybridized) typically resonate around δ +30 ppm, while the tetrahedral boronate anion (sp³ hybridized) formed at high pH appears at a higher field (δ +3 to +15 ppm).[1][12] This pH dependence can be used to monitor the boronic acid pKa.[13]

Causality and Experimental Protocol: A common issue with NMR of boronic acids is the formation of boroxine trimers, which can lead to complex or uninterpretable spectra.[10]

-

Solvent Selection: To obtain a clean monomer spectrum, dissolve the sample in a solvent that breaks up the boroxine. Deuterated methanol (CD₃OD) or water (D₂O) are excellent choices as they act as Lewis bases, coordinating to the boron and disrupting the B-O-B linkages of the trimer.[10]

-

Acquisition: Acquire ¹H, ¹³C, and ¹¹B spectra on a high-field NMR spectrometer. For ¹¹B NMR, use a boron-free quartz NMR tube to avoid background signals from standard borosilicate glass tubes.[12]

-

Reference: Reference the ¹¹B spectrum to an external standard of BF₃·OEt₂.[12]

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Expected Characteristic Bands:

-

O-H Stretching: A very broad absorption from ~2500-3300 cm⁻¹ is expected, characteristic of the hydrogen-bonded O-H groups in both the carboxylic acid and boronic acid.

-

C=O Stretching: A strong, sharp band around 1700-1725 cm⁻¹ for the carboxylic acid carbonyl group.

-

C=C and C=N Stretching: Aromatic ring vibrations typically appear in the 1400-1600 cm⁻¹ region.

-

B-O Stretching: A strong, broad band is expected around 1310-1380 cm⁻¹.[14]

-

B-C Stretching: Weaker bands may be observed around 1000-1100 cm⁻¹.[15]

Experimental Protocol: KBr Pellet Method

-

Sample Preparation: Mix a small amount of 4-Boronopicolinic acid (~1-2 mg) with dry potassium bromide (KBr, ~100-200 mg).

-

Grinding: Thoroughly grind the mixture in an agate mortar and pestle to create a fine, homogeneous powder.

-

Pressing: Place the powder in a pellet press and apply several tons of pressure to form a thin, transparent disc.

-

Analysis: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.

Conclusion

4-Boronopicolinic acid is a compound whose physical properties are governed by the interplay of its three functional groups. Its high melting point suggests significant intermolecular forces in the solid state. While its solubility and charge are highly dependent on pH, these can be rationally understood and empirically determined using standard laboratory techniques. The detailed protocols provided herein for solubility, pKa, and spectroscopic analysis offer a robust framework for researchers to fully characterize this versatile molecule, enabling its confident application in further research and development.

References

-

Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. (2024). National Institutes of Health. [Link]

-

Marinaro, W. A., & Stella, V. J. Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. [Link]

-

Domańska, U., & Plichta, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry. [Link]

-

Domańska, U., & Plichta, A. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data. [Link]

-

da Silva, A. C., et al. (2010). Determination of the pKa values of some biologically active and inactive hydroxyquinones. Química Nova. [Link]

-

PRACTUS, S. L., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. Journal of Chemical Education. [Link]

-

Boronic acid. Wikipedia. [Link]

-

Boron NMR. University of Ottawa. [Link]

-

Boron NMR Spectroscopy. (2018). Magritek. [Link]

-

FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). ResearchGate. [Link]

-

Su, C., & Suarez, D. L. (1995). Coordination of Adsorbed Boron: A FTIR Spectroscopic Study. Environmental Science & Technology. [Link]

-

Matsumoto, A., et al. (2018). Heterocyclic boronic acids display sialic acid selective binding in a hypoxic tumor relevant acidic environment. Chemical Science. [Link]

-

Recording NMR spectra for aryl boronic acids - overcoming oligomerization. (2017). Reddit. [Link]

Sources

- 1. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 2. Boronic acid - Wikipedia [en.wikipedia.org]

- 3. scbt.com [scbt.com]

- 4. Heterocyclic boronic acids display sialic acid selective binding in a hypoxic tumor relevant acidic environment - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. CAS 30766-03-1: 4-Bromopicolinic acid | CymitQuimica [cymitquimica.com]

- 6. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DSpace [kuscholarworks.ku.edu]

- 8. d-nb.info [d-nb.info]

- 9. pubs.acs.org [pubs.acs.org]

- 10. reddit.com [reddit.com]

- 11. Boron NMR Spectroscopy - Magritek [magritek.com]

- 12. Boron NMR [chem.ch.huji.ac.il]

- 13. par.nsf.gov [par.nsf.gov]

- 14. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 15. researchgate.net [researchgate.net]

Methodological & Application

Suzuki coupling protocol using 2-Carboxypyridine-4-boronic acid

Application Note & Protocol

Topic: Suzuki-Miyaura Cross-Coupling Protocol Using 2-Carboxypyridine-4-boronic acid

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Pyridinecarboxylic Acids in Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become indispensable in the pharmaceutical and materials science industries for constructing complex molecular architectures, particularly biaryl and heterobiaryl scaffolds.[2][3][4]

This guide focuses on a particularly valuable, yet challenging, building block: 2-Carboxypyridine-4-boronic acid (CAS 1072946-59-8).[5] Its structure is of high strategic importance in drug discovery. The pyridine ring is a prevalent motif in pharmaceuticals, offering advantageous properties such as aqueous solubility and hydrogen bonding capabilities. The carboxylic acid group provides a key synthetic handle for amide bond formation, esterification, or for acting as a crucial binding element to biological targets.[6]

However, the use of heteroaromatic boronic acids, especially those with functional groups like carboxylic acids, introduces specific challenges. These substrates are often prone to competitive side reactions, most notably protodeboronation, where the C-B bond is cleaved by a proton source.[7][8][9] The presence of the acidic proton on the carboxyl group and the nitrogen atom on the pyridine ring can also interfere with the catalyst, necessitating carefully optimized reaction conditions.[10] This document provides a detailed protocol and field-proven insights to successfully employ this versatile reagent.

The Catalytic Engine: Mechanism of the Suzuki-Miyaura Coupling

Understanding the reaction mechanism is paramount for rational troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[3][11] The cycle comprises three fundamental steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (or pseudohalide) bond of the coupling partner (R¹-X), forming a Pd(II) complex. This is often the rate-limiting step, with reactivity trends of X being I > Br > OTf >> Cl.

-

Transmetalation: The organic moiety from the boronic acid (R²) is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex (R²-B(OH)₃⁻).[4][12] The halide or pseudohalide on the palladium is displaced, bringing both organic partners (R¹ and R²) onto the same metal center.

-

Reductive Elimination: The two organic groups (R¹ and R²) are coupled to form the new C-C bond (R¹-R²), and the palladium catalyst is regenerated in its Pd(0) state, ready to re-enter the catalytic cycle.[3][4][11]

Caption: General experimental workflow for the Suzuki-Miyaura coupling protocol.

Detailed Step-by-Step Protocol

This protocol provides a general starting point for the coupling of an aryl bromide with 2-Carboxypyridine-4-boronic acid.

Reagents:

-

Aryl Bromide (1.0 mmol, 1.0 equiv)

-

2-Carboxypyridine-4-boronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)

-

Potassium Phosphate (K₃PO₄) (2.0-3.0 mmol, 2.0-3.0 equiv)

-

Pd₂(dba)₃ (0.01-0.025 mmol, 1-2.5 mol% Pd)

-

SPhos (0.02-0.05 mmol, 2-5 mol%)

-

1,4-Dioxane (degassed, 4 mL)

-

Water (degassed, 1 mL)

Procedure:

-

Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), 2-Carboxypyridine-4-boronic acid (1.5 equiv), and K₃PO₄ (3.0 equiv).

-

Inerting the System: Seal the flask with a septum, and attach it to a Schlenk line. Evacuate the flask under vacuum and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

-

Solvent Addition: Add the degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

-

Catalyst Addition: In a separate vial, weigh the Pd₂(dba)₃ and SPhos. Briefly flush the reaction flask with a positive pressure of inert gas, quickly remove the septum, add the catalyst and ligand solids, and immediately reseal the flask. Note: For improved accuracy with small quantities, a stock solution of the catalyst/ligand can be prepared in degassed solvent.

-

Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the limiting reagent (aryl bromide) is consumed (typically 4-24 hours).

-

Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

-

Extraction: Transfer the mixture to a separatory funnel. The product may be in the aqueous layer due to the carboxylic acid. Acidify the aqueous layer carefully with 1M HCl to pH ~4-5 to protonate the product, then extract with ethyl acetate (3 x 20 mL).

-